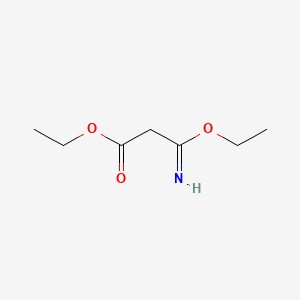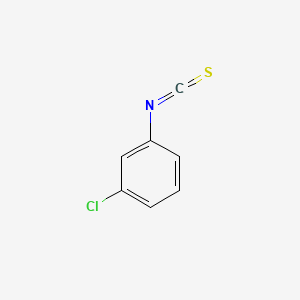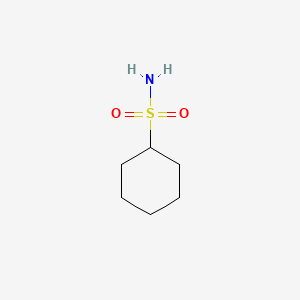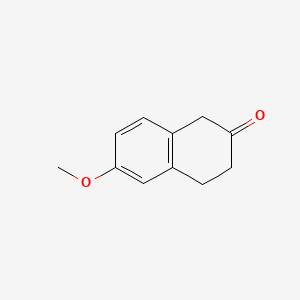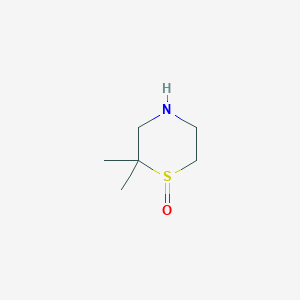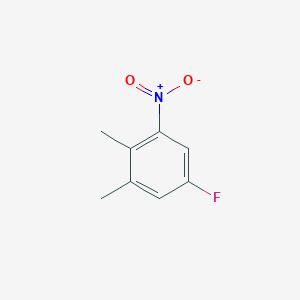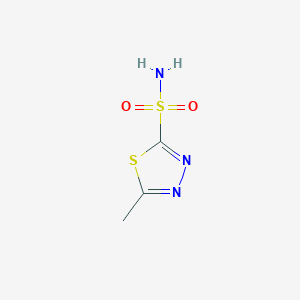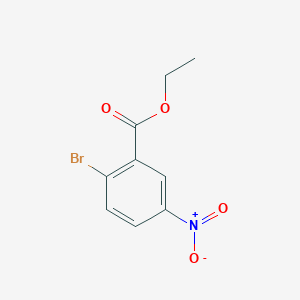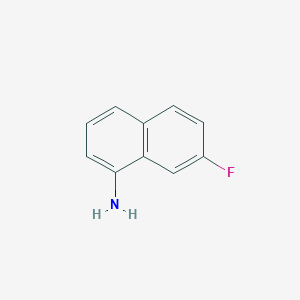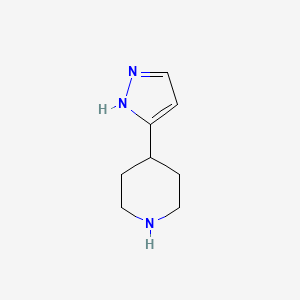
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, also known as 4-APB, is a synthetic compound belonging to the class of pyrazolo[3,4-b]pyridines. It is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used in scientific research for its potential applications in the treatment of neurological disorders. 4-APB has been studied for its effects on cell signaling pathways, synaptic plasticity, and neurotransmitter release. It has been found to modulate the activity of ion channels, modulate the release of neurotransmitters, and act as an agonist of mGluR5.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide derivatives have been explored for their potential in treating various diseases. Research into novel pyrazole derivatives has shown that some compounds exhibit significant antimicrobial and anticancer activities. These compounds, including those derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin. The antimicrobial activity of these compounds is also noteworthy, with many displaying good to excellent effects against bacterial and fungal pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity Against Breast Cancer
Another study focused on 4-aminoantipyrine-based heterocycles, revealing that certain derivatives possess significant anticancer activity against the human tumor breast cancer cell line MCF7. These derivatives showcase IC50 values that are competitive with established chemotherapy agents, highlighting their potential as novel anticancer therapeutics (Ghorab, El-Gazzar, & Alsaid, 2014).
Hydrogen Bonding and Structural Analysis
Research on the structural properties of pyrazole derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, has contributed to a deeper understanding of hydrogen bonding and molecular arrangement. These studies provide insights into the molecular structures that could underpin the biological activities of these compounds, offering a foundation for the design of molecules with enhanced therapeutic properties (Portilla et al., 2007).
Synthesis and Evaluation of Derivatives
The synthesis and antimicrobial evaluation of new series of pyrazole and imidazole derivatives further highlight the versatility of these compounds in scientific research. Through methods like the Mannich base method, researchers have developed compounds with significant antimicrobial activity, expanding the potential applications of these molecules in combating infectious diseases (Idhayadhulla, Kumar, & Abdul, 2012).
Analgesic and Antioxidant Activities
The investigation into Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole has uncovered compounds with notable in vivo analgesic and in vitro antioxidant activities. This research underscores the potential of pyrazole derivatives in developing new treatments for pain and oxidative stress-related conditions (Karrouchi et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-aminopyrazol-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDEWDSRGYFTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C=C(C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

